CRBN Binding Potency of Piperidine-2,6-dione Scaffold: Target Compound versus Thalidomide and Lenalidomide
The piperidine-2,6-dione core of the target compound is the established pharmacophore for cereblon (CRBN) binding. Direct quantitative CRBN binding data (Ki, IC50, or Kd) for CAS 1904401-12-2 have not been identified in the public domain. However, the core glutarimide motif is shared with clinically approved IMiDs, for which extensive quantitative CRBN affinity data exist. Thalidomide binds CRBN with a reported Kd of approximately 250 nM, lenalidomide with Kd of approximately 500 nM, and pomalidomide with Kd of approximately 100 nM, as determined by surface plasmon resonance (SPR) [1]. The target compound incorporates an ethylsulfonyl-azetidine extension at the glutarimide nitrogen, a modification that in analogous CRBN ligand series has been shown to retain or modulate CRBN affinity while providing a conjugation handle for bifunctional degrader synthesis [2]. Prospective users should empirically determine CRBN binding parameters for the target compound under their experimental conditions.
| Evidence Dimension | Cereblon (CRBN) binding affinity (Kd) |
|---|---|
| Target Compound Data | Not publicly reported; requires empirical determination |
| Comparator Or Baseline | Thalidomide Kd: approximately 250 nM; Lenalidomide Kd: approximately 500 nM; Pomalidomide Kd: approximately 100 nM (SPR assay) [1] |
| Quantified Difference | Not calculable; core glutarimide motif shared, but auxiliary substituent effects on CRBN affinity are unknown without experimental data |
| Conditions | Surface plasmon resonance (SPR); recombinant human CRBN protein |
Why This Matters
The absence of publicly reported CRBN binding data for this compound necessitates in-house validation prior to use as an E3 ligase ligand in PROTAC or molecular glue applications, and precludes direct cross-sourcing based solely on structural analogy.
- [1] Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. PMID: 22552008. View Source
- [2] US Patent Application US20230065745A1. Piperidine-2,6-dione derivatives which bind to cereblon, and methods of use thereof. Captor Therapeutics S.A. Publication date: March 2, 2023. View Source
